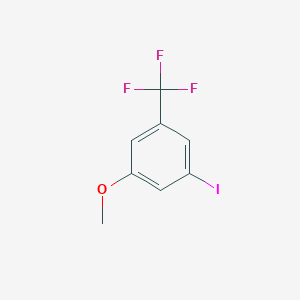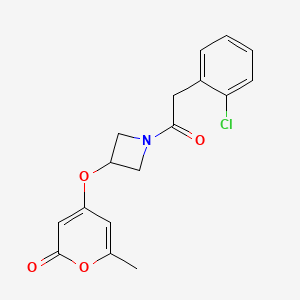![molecular formula C7H9FO B2364612 1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one CAS No. 262852-00-6](/img/structure/B2364612.png)
1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one” is a chemical compound with the molecular formula C7H9FO . It has a molecular weight of 128.14 g/mol . The IUPAC name for this compound is 1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C7H9FO/c1-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 . The Canonical SMILES is CC(=O)C12CC(C1)(C2)F .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 17.1 Ų . It has a complexity of 166 . The compound has a rotatable bond count of 1 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Exploration of Novel Chemical Space
1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one and similar compounds are at the forefront of exploring novel chemical spaces, crucial in modern medicinal chemistry. They serve as interesting building blocks due to unique structural properties. Goh and Adsool (2015) demonstrated an expedient synthesis of a related compound, 3-fluorobicyclo[1.1.1]pentan-1-amine, emphasizing the importance of these compounds in developing new chemical entities (Goh & Adsool, 2015).
Bridgehead-Bridgehead Interactions
The bicyclo[1.1.1]pentane ring system, a core structure in these compounds, exhibits intriguing bridgehead-bridgehead interactions. A study by Adcock et al. (1999) on various substituted bicyclo[1.1.1]pentane-1-carboxylic acids highlighted a range of reactivities, providing insights into electronic effects through this unique ring system (Adcock et al., 1999).
Ring System Stability and Reactivity
The stability and reactivity of the bicyclo[1.1.1]pentane ring system, a key aspect of 1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one, have been a subject of study. Reed et al. (2002) explored the formation of a 1-bicyclo[1.1.1]pentyl anion, providing valuable data on the acidity and C-H bond dissociation energy, crucial for understanding the reactivity of these compounds (Reed et al., 2002).
Synthesis and Solvolysis
The synthesis and solvolysis of related compounds, such as 1-Bromobicyclo[1.1.1]pentane, have been studied to understand the solvolytic behavior of these molecules. Della and Taylor (1990) found that 1-Bromobicyclo[1.1.1]pentane undergoes solvolysis faster than t-butyl bromide, indicating the unique reactivity of the bicyclo[1.1.1]pentane core (Della & Taylor, 1990).
Photochromic and Fluorescent Applications
Compounds containing the bicyclo[1.1.1]pentane unit have been utilized in photochromic and fluorescent applications. De Meijere et al. (2007) synthesized a compound linking photochromic units with a 1,5-dimethoxy-9,10-di(phenylethynyl)anthracene fluorophore, demonstrating the potential of these compounds in advanced material sciences (De Meijere et al., 2007).
NMR Characterization and Strain Analysis
NMR characterization and analysis of the strain in the bicyclo[1.1.1]pentane ring system, crucial for understanding the electronic structure and reactivity, have been conducted. Shtarev et al. (2001) provided detailed NMR data on partially bridge-fluorinated dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylates, offering insights into the electronic environment and molecular strain in these compounds (Shtarev et al., 2001).
Unexpected In Vivo Conjugation Pathway
An unexpected in vivo conjugation pathway involving bicyclo[1.1.1]pentane was discovered in the context of hepatitis C NS5B inhibitors. Zhuo et al. (2016) identified a unique phosphocholine conjugation on the bicyclic moiety, revealing novel metabolic pathways and enhancing understanding of xenobiotic metabolism (Zhuo et al., 2016).
Propriétés
IUPAC Name |
1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO/c1-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEQUEPLYKWIQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2364533.png)

![2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2364536.png)

![4-chloro-N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B2364538.png)
![2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2364540.png)
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate](/img/structure/B2364542.png)
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2364543.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2364544.png)
![methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate](/img/structure/B2364545.png)

![6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2364550.png)
